(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O3 and its molecular weight is 479.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2007) demonstrated the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. This research contributes to the understanding of similar compounds, including the one , in their role against various microorganisms (Bektaş et al., 2007).
Applications in Parkinson's Disease Imaging
Wang et al. (2017) synthesized a compound structurally similar to the one , demonstrating its potential as a PET imaging agent for Parkinson's disease. This research highlights the relevance of such compounds in neurodegenerative disease diagnostics (Wang et al., 2017).
Antibacterial Activity of Triazole Analogues
Nagaraj et al. (2018) synthesized triazole analogues, closely related to the compound , and assessed their antibacterial activity. Their findings provide insights into the potential antibacterial applications of similar compounds (Nagaraj et al., 2018).
Synthesis for Potential Anti-Cancer Properties
Research by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally similar to the compound , focused on their potential as EGFR inhibitors in cancer treatment. This study underlines the importance of such compounds in oncology research (Karayel, 2021).
Antidiabetic Drug Development
Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines, structurally akin to the compound , evaluating them as potential antidiabetic drugs. Their work sheds light on the therapeutic applications of such compounds in diabetes management (Bindu et al., 2019).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-17-6-4-16(5-7-17)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)18-13-15(24)3-8-19(18)34-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUSDBZEHWKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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